Docosane, 9-butyl-

Description

Significance of Branched Hydrocarbons in Contemporary Chemical Research

Branched hydrocarbons, a class of alkanes featuring alkyl side chains attached to a central carbon backbone, are of considerable importance in modern chemical research. Their structural diversity, stemming from variations in the length and position of their branches, leads to a wide array of physical and chemical properties. This makes them crucial components in various applications, from fuels and lubricants to the synthesis of complex organic molecules. The branching affects properties such as boiling point, melting point, and viscosity, which are critical considerations in industrial processes. In the realm of materials science, the introduction of branching can influence the packing of molecules, thereby altering the characteristics of polymers and other materials.

Contextualizing Docosane (B166348), 9-butyl- within Aliphatic Hydrocarbon Chemistry

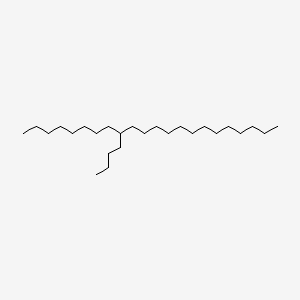

Docosane, 9-butyl- is a specific member of the branched alkane family. Its chemical structure consists of a 22-carbon chain (docosane) with a butyl group (a four-carbon chain) attached at the ninth carbon atom. As an aliphatic hydrocarbon, it is composed solely of carbon and hydrogen atoms linked by single bonds, rendering it a saturated compound. Its systematic IUPAC name is 9-butyldocosane. nih.gov

The presence of the butyl branch on the long docosane chain influences its molecular geometry and, consequently, its physical properties, distinguishing it from its straight-chain isomer, n-docosane. This structural nuance places Docosane, 9-butyl- within a specific subset of high-molecular-weight hydrocarbons that are of interest in fields such as petroleum chemistry and the analysis of natural products.

Current Research Landscape and Identified Knowledge Gaps concerning Docosane, 9-butyl-

The current body of research on Docosane, 9-butyl- is primarily observational, with the compound being identified as a constituent in various natural and synthetic mixtures through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). For instance, it has been detected in the root exudates of the medicinal plant Panax notoginseng and in the hydrocarbon fraction of Leptadenia pyrotechnica. nih.govscialert.net It has also been mentioned in studies related to petroleum, specifically in the context of wax precipitation in pipelines. acs.org

Despite these identifications, a significant knowledge gap exists regarding the specific synthesis, reactivity, and dedicated applications of Docosane, 9-butyl-. There is a discernible lack of research focused solely on this compound. Most studies mention it as part of a complex mixture, without delving into its unique chemical behaviors or potential for specific industrial or pharmaceutical applications. This indicates that while its presence is known, its full scientific and practical potential remains largely unexplored, presenting an opportunity for future research to elucidate its distinct properties and possible uses.

Chemical and Physical Properties of Docosane, 9-butyl-

| Property | Value | Source |

| Molecular Formula | C26H54 | nih.gov |

| Molecular Weight | 366.7 g/mol | nih.gov |

| CAS Number | 55282-14-9 | nih.gov |

| IUPAC Name | 9-butyldocosane | nih.gov |

| Appearance | Not specified, likely a waxy solid at room temperature | Inferred from similar high-molecular-weight alkanes |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined |

Spectroscopic Data

| Spectroscopic Technique | Data Availability | Source |

| ¹³C NMR Spectra | Available | spectrabase.com |

| Mass Spectrometry (GC-MS) | Available | nih.govspectrabase.com |

| Infrared (IR) Spectra | Available (Vapor Phase) | nih.govspectrabase.com |

Properties

CAS No. |

55282-14-9 |

|---|---|

Molecular Formula |

C26H54 |

Molecular Weight |

366.7 g/mol |

IUPAC Name |

9-butyldocosane |

InChI |

InChI=1S/C26H54/c1-4-7-10-12-14-15-16-17-18-20-22-25-26(23-9-6-3)24-21-19-13-11-8-5-2/h26H,4-25H2,1-3H3 |

InChI Key |

OIHDCDZZRDGEIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCC)CCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Docosane, 9 Butyl

Catalytic Pathways for Branched Alkane Synthesis

The synthesis of branched alkanes such as Docosane (B166348), 9-butyl- is intrinsically linked to catalytic processes that facilitate the formation of carbon-carbon bonds and the selective isomerization of linear chains.

Metal-Oxide Catalysis in Hydrocarbon Production (e.g., Pd/CeZrOx systems)

Metal-oxide catalysis is a cornerstone in the production of complex hydrocarbons. mdpi.com Systems involving palladium supported on mixed metal oxides like ceria-zirconia (Pd/CeZrOx) are noted for their catalytic activity in various hydrocarbon transformations. researchgate.netresearchgate.net The unique properties of these catalysts, including their oxygen storage capacity and the synergistic effects between the metal and the oxide support, can be leveraged for the synthesis of branched alkanes. While direct synthesis of Docosane, 9-butyl- using Pd/CeZrOx is not explicitly documented, the principles of C-C coupling and isomerization reactions over such catalysts are relevant. organic-chemistry.org The catalytic cycle would likely involve the activation of smaller hydrocarbon precursors on the catalyst surface, followed by a series of coupling and rearrangement steps to build the larger, branched structure.

| Catalyst System | Key Features | Potential Role in Branched Alkane Synthesis |

| Pd/CeZrOx | High oxygen storage capacity, strong metal-support interaction, redox properties. | Facilitates C-C bond formation and isomerization, potentially through activation of smaller hydrocarbon chains. |

| Thoria-based catalysts | Effective in producing branched hydrocarbons in isosynthesis reactions. bohrium.com | Promotes the formation of branched structures from synthesis gas. |

| Zirconia-based systems | Highly selective for the formation of unsaturated branched hydrocarbons. bohrium.com | Could be a precursor step to hydrogenation to form branched alkanes. |

Optimization of Reaction Conditions and Catalyst Parameters for Selective Alkane Formation

The selective formation of a specific branched alkane like Docosane, 9-butyl- is highly dependent on the optimization of reaction conditions and catalyst properties. sigmaaldrich.com Key parameters that can be manipulated to control selectivity include temperature, pressure, reactant concentrations, and the nature of the catalyst itself. nih.govsemanticscholar.org For instance, in catalytic reforming processes, higher temperatures and specific catalyst formulations can favor the formation of branched isomers over linear alkanes. stackexchange.com The choice of catalyst support, metal loading, and the presence of promoters can all influence the reaction pathway and the final product distribution.

| Parameter | Effect on Selectivity |

| Temperature | Influences reaction rates and equilibrium, can favor isomerization. |

| Pressure | Affects reactant and product phase behavior and can influence catalyst stability. |

| Catalyst Support | Can modify the electronic properties of the active metal and provide acidic sites for isomerization. |

| Metal Promoters | Can enhance catalyst activity, selectivity, and resistance to deactivation. |

Biomass-Derived Feedstocks and Sustainable Synthesis Approaches

The drive towards sustainable chemical production has spurred research into the use of biomass as a feedstock for fuels and chemicals.

Production of Jet-Fuel-Range Molecules from Mixed Organic Acids

Biomass-derived organic acids are a promising renewable feedstock for the production of hydrocarbons. epfl.ch Catalytic upgrading of these acids can yield a range of molecules, including those in the jet fuel range (typically C9-C16). mdpi.com While Docosane, 9-butyl- is larger than a typical jet fuel molecule, the underlying chemistry of converting oxygenated biomass derivatives into long-chain alkanes is applicable. The process generally involves deoxygenation reactions, such as decarboxylation and hydrodeoxygenation, followed by C-C coupling reactions to increase the chain length.

Integration of Docosane, 9-butyl- within Biofuel Catalysis Networks

The synthesis of specific long-chain branched alkanes like Docosane, 9-butyl- can be envisioned as part of an integrated biorefinery concept. In such a system, various biomass components are fractionated and converted through tailored catalytic processes. researchgate.net For instance, fatty acids from lipid feedstocks can be hydroprocessed to produce linear alkanes, which can then be subjected to isomerization and cracking to produce a range of branched hydrocarbons. mdpi.com The production of Docosane, 9-butyl- could be a targeted outcome of such a network, where process conditions are optimized to favor the formation of this specific isomer.

Thermodynamic and Kinetic Analyses of Docosane, 9-butyl- Synthesis Reactions

A thorough understanding of the thermodynamics and kinetics of the synthesis reactions is crucial for process design and optimization.

Determination of Gibbs Free Energy and Equilibrium Constants for Alkane Formation Pathways

The thermodynamic stability of branched alkanes, such as 9-butyl-docosane, is crucial for understanding their formation pathways and relative abundance in chemical processes like hydroisomerization and catalytic cracking. The Gibbs free energy of formation (ΔGf°) is a key parameter that quantifies this stability, and from it, the equilibrium constants (Keq) for isomerization reactions can be calculated. Branched alkanes are generally more thermodynamically stable than their linear isomers. wikipedia.org For instance, highly branched alkanes have lower standard enthalpy changes of combustion (ΔcH⊖) compared to their straight-chain counterparts, indicating greater stability. wikipedia.org

Direct experimental measurement of ΔGf° for a specific, complex molecule like 9-butyl-docosane (C26H54) is often challenging. Therefore, thermodynamic properties for such long-chain branched alkanes are typically estimated using computational methods and group contribution models. nist.govacs.org Methods like the Benson group method allow for the calculation of properties by summing the contributions of individual molecular groups. nist.gov More advanced linear regression models and statistical thermodynamic approaches are also employed to predict thermochemical properties for long-chain alkanes with high accuracy, which can then be used to compute reaction equilibrium distributions. acs.orgresearchgate.net

The equilibrium distribution for the formation of an alkane isomer is determined by the Gibbs free energies of all possible isomers at a given temperature. The mole fraction of a specific isomer i in an equilibrium mixture can be calculated using the following relationship:

xi = exp(-ΔGf,i° / RT) / Σ exp(-ΔGf,j° / RT)

Where:

xi is the mole fraction of isomer i

ΔGf,i° is the standard Gibbs free energy of formation of isomer i

R is the ideal gas constant

T is the absolute temperature in Kelvin

The summation in the denominator is over all possible isomers j

The following interactive table presents hypothetical Gibbs free energy data for the formation of 9-butyl-docosane from its linear isomer, n-hexacosane, at various temperatures. This data illustrates the principle that branched isomers are generally more stable (have a more negative ΔG° of isomerization).

Table 1. Hypothetical Gibbs Free Energy of Isomerization and corresponding Equilibrium Constants for the reaction n-hexacosane ⇌ 9-butyl-docosane. The data is illustrative of the greater stability of branched alkanes.

Directed Derivatization Strategies for Branched Alkanes

Alkanes, including long-chain branched structures like 9-butyl-docosane, are characterized by their chemical inertness due to the strength and non-polarity of their C-C and C-H single bonds. Directed derivatization involves the selective introduction of functional groups onto the alkane backbone to produce higher-value chemicals. acs.org This functionalization is of significant interest for producing precursors for surfactants, lubricants, and other specialty chemicals. acs.org

One promising strategy for the derivatization of long-chain alkanes is oxidative functionalization . acs.orgudel.eduacs.org This approach aims to introduce oxygen-containing functional groups, such as hydroxyl (-OH) or carbonyl (C=O), onto the hydrocarbon chain. A notable method involves the use of non-thermal, atmospheric plasma processing. acs.orgudel.eduacs.org In this technique, a plasma discharge is generated in an oxygen-rich environment at the liquid alkane interface. acs.org This process activates the alkane and leads to the formation of secondary alcohols and ketones as the primary products. udel.eduacs.org For a branched alkane like 9-butyl-docosane, oxidation would likely occur preferentially at the tertiary carbon atom (the 9-position) due to its lower C-H bond dissociation energy, but reactions at secondary carbons are also significant.

Another conceptual approach involves catalytic functionalization . While challenging, research continues into developing catalysts that can selectively activate C-H bonds. This can include transition-metal catalysts that operate via mechanisms like oxidative addition or sigma-bond metathesis. The goal is to introduce a functional group at a specific position without causing significant fragmentation or isomerization of the carbon skeleton.

The table below outlines potential derivatization reactions that could be applied to 9-butyl-docosane, the class of product that would be formed, and the general methodology.

Table 2. Potential Directed Derivatization Strategies for 9-butyl-docosane.

Isolation, Detection, and Advanced Analytical Characterization of Docosane, 9 Butyl

Advanced Chromatographic Separations for Complex Matrices

Chromatographic techniques are fundamental in isolating specific compounds from intricate biological or environmental samples. For a non-polar, high-molecular-weight compound like Docosane (B166348), 9-butyl-, both gas and liquid chromatography play crucial roles.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical method for identifying different substances within a test sample. scholarsresearchlibrary.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like Docosane, 9-butyl-. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for the identification of trace components in various matrices, including environmental and biological samples. scholarsresearchlibrary.comunl.edu The process involves injecting a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. scholarsresearchlibrary.com

The identification of compounds is often achieved by comparing their mass spectra to extensive databases like the National Institute of Standards and Technology (NIST) library, which contains over 62,000 patterns. scholarsresearchlibrary.com Docosane, 9-butyl- has been identified in various natural sources, including the plant Ruta graveolens, through GC-MS analysis. nih.gov

Achieving clear separation of branched alkanes from other hydrocarbons in a complex mixture requires careful optimization of GC-MS parameters. Key variables include the type of capillary column, the temperature program of the GC oven, and the carrier gas flow rate. nih.govchromatographyonline.com

Capillary Column: A low-bleed column, such as a DB-5 type, is often preferred for GC-MS analysis to minimize background noise and improve detection limits. chromatographyonline.comgcms.cz The column's length, diameter, and film thickness also play a critical role in separation efficiency. gcms.cz

Oven Temperature Program: A multi-step temperature ramp is typically employed to ensure adequate separation of compounds with a wide range of boiling points. nih.gov For instance, a program might start at a lower temperature, hold for a period, then ramp up to a higher temperature to elute heavier compounds like Docosane, 9-butyl-. nih.gov

Injector and Transfer Line Temperatures: The injector temperature must be high enough to ensure complete vaporization of the sample without causing thermal degradation. nih.gov Similarly, the transfer line temperature between the GC and MS must be maintained to prevent condensation of the analytes. chromatographyonline.com

Carrier Gas: Helium is a commonly used carrier gas, with its flow rate optimized to provide the best separation efficiency. scholarsresearchlibrary.com

The following table outlines typical GC-MS parameters that can be optimized for the analysis of branched alkanes:

| Parameter | Typical Setting/Value | Purpose |

| Column Type | DB-5 or similar low-bleed capillary column | Provides good separation of non-polar compounds with minimal background interference. chromatographyonline.comgcms.cz |

| Column Dimensions | 15-30 m length, 0.25-0.32 mm I.D., 0.25-1.0 µm film thickness | Influences resolution, analysis time, and sample capacity. gcms.cz |

| Oven Program | Initial hold, ramp(s), final hold (e.g., 70°C hold, ramp to 300°C) | Separates compounds based on their boiling points. nih.gov |

| Injector Temperature | 250-310 °C | Ensures complete and rapid vaporization of the sample. scholarsresearchlibrary.comnih.gov |

| Carrier Gas | Helium (99.999% purity) | Transports the sample through the column. scholarsresearchlibrary.com |

| Flow Rate | ~1 mL/min | Affects separation efficiency and analysis time. scholarsresearchlibrary.com |

| Ion Source Temp. | 280 °C | Optimizes the ionization process in the mass spectrometer. scholarsresearchlibrary.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard method for creating reproducible mass spectra for library matching. scholarsresearchlibrary.com |

This table is interactive. Users can sort and filter the data.

In electron ionization mass spectrometry (EI-MS), the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and break apart into characteristic fragments. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments versus their relative abundance. For alkanes, fragmentation typically involves the cleavage of C-C bonds. libretexts.org

The mass spectrum of Docosane, 9-butyl- (C₂₆H₅₄) would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (366.7 g/mol ), although it may be of low intensity. nih.govlibretexts.orgnist.gov The fragmentation pattern will be characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org Key fragment ions would arise from cleavage at the branching point. For 9-butyl-docosane, significant peaks would be expected from the loss of a butyl radical (C₄H₉) and other alkyl fragments. The NIST Mass Spectrometry Data Center provides reference spectra for Docosane, 9-butyl-, which can be used for definitive identification. nih.govnist.gov

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile, thermally unstable, and larger molecular weight compounds. This makes it a valuable tool for identifying potential precursors or related non-volatile constituents of Docosane, 9-butyl- in complex biological or environmental samples. researchgate.netresearchgate.net LC-MS combines the high separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the polarity and nature of the analytes. nih.gov For non-polar compounds that are not efficiently ionized by ESI, APCI can be a better choice. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Identification

Spectroscopic Techniques for Structural Elucidation and Confirmation

While mass spectrometry provides information about the molecular weight and fragmentation of a compound, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are essential for the definitive elucidation of its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. ¹³C NMR spectroscopy, in particular, provides information about the number and types of carbon atoms in a molecule. Each unique carbon atom in the structure of Docosane, 9-butyl- will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift (ppm) indicating its chemical environment. nih.gov

For a branched alkane like 9-butyl-docosane, the ¹³C NMR spectrum will show distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. The chemical shifts of the carbons at and near the branching point will be particularly informative for confirming the position of the butyl substituent on the docosane backbone. acs.org Spectral databases like SpectraBase provide reference ¹³C NMR spectra for Docosane, 9-butyl-, which can be used for comparison and structural confirmation. nih.govspectrabase.com

The following table summarizes the key analytical techniques and their specific applications in the study of Docosane, 9-butyl-:

| Analytical Technique | Application for Docosane, 9-butyl- | Key Information Obtained |

| GC-MS | Trace identification in complex volatile mixtures. nih.govnist.govspectrabase.com | Retention time, molecular weight, and fragmentation pattern for identification. scholarsresearchlibrary.com |

| LC-MS | Analysis of non-volatile precursors and related compounds. ekb.egepa.gov | Separation and identification of larger, less volatile molecules. researchgate.net |

| ¹³C NMR | Definitive structural elucidation and confirmation. nih.gov | Number and chemical environment of each carbon atom in the molecule. acs.org |

This table is interactive. Users can sort and filter the data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. For an alkane such as Docosane, 9-butyl-, the IR spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. libretexts.org Since most organic compounds contain saturated alkane-like structures, these peaks are common but their precise position and pattern can provide structural information. orgchemboulder.com

The spectrum of Docosane, 9-butyl-, a branched alkane, is expected to exhibit several characteristic absorption bands. The most prominent of these are the C-H stretching vibrations, which appear in the 2850-3000 cm⁻¹ region. libretexts.orguobabylon.edu.iq Specifically, asymmetric and symmetric stretching vibrations for methyl (CH₃) groups are anticipated around 2955 cm⁻¹ and 2870 cm⁻¹, respectively, while methylene (CH₂) groups show corresponding absorptions near 2925 cm⁻¹ and 2850 cm⁻¹. spcmc.ac.in

Bending vibrations also provide valuable structural clues. C-H scissoring vibrations for CH₂ groups typically occur around 1465 cm⁻¹. spcmc.ac.in The presence of the butyl branch and terminal methyl groups results in characteristic C-H bending (rocking) absorptions. orgchemboulder.com A key feature for long-chain alkanes is a methylene rocking vibration that appears around 720-725 cm⁻¹, which is expected for the docosane backbone. vscht.cz The region between 1300 cm⁻¹ and 900 cm⁻¹ is known as the fingerprint region, containing a complex pattern of C-C stretching and C-H bending vibrations that are unique to the specific molecular structure of Docosane, 9-butyl-. orgchemboulder.com

While a vapor phase IR spectrum for Docosane, 9-butyl- is noted in spectral databases, detailed peak assignments are derived from the general characteristics of branched and long-chain alkanes. nih.govspectrabase.com

Table 1: Characteristic IR Absorption Bands for Docosane, 9-butyl-

| Frequency Range (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 2955 - 2960 | C-H (in CH₃) | Asymmetric Stretch | Strong |

| 2870 - 2875 | C-H (in CH₃) | Symmetric Stretch | Medium |

| 2920 - 2930 | C-H (in CH₂) | Asymmetric Stretch | Strong |

| 2850 - 2860 | C-H (in CH₂) | Symmetric Stretch | Medium |

| 1450 - 1470 | C-H | Scissoring/Bending | Medium |

| 1370 - 1385 | C-H (in CH₃) | Rocking/Bending | Medium-Weak |

| 720 - 725 | C-H (in CH₂) | Rocking | Weak |

Data compiled from general alkane spectroscopy principles. orgchemboulder.comspcmc.ac.invscht.cz

Extraction and Pre-concentration Methodologies for Alkanes from Diverse Samples

The isolation of alkanes like Docosane, 9-butyl- from complex matrices such as environmental or biological samples requires effective extraction and pre-concentration steps prior to analysis. The selection of a method depends on the sample type, the concentration of the analyte, and the required purity of the final extract.

Solvent-Based Extraction Protocols (e.g., n-butanol, diethyl ether, petroleum ether)

Solvent-based extraction is a widely used technique for separating hydrocarbons from solid and liquid samples. The choice of solvent is critical and is based on the principle of "like dissolves like"; non-polar solvents are effective at extracting non-polar alkanes. aafco.org

n-Butanol: This solvent has been employed for the mild extraction of hydrocarbons from soil matrices. researchgate.net Studies have shown its effectiveness in assessing the bioavailability of soil contaminants. researchgate.net It has also been used in liquid-liquid extraction systems for separating components from hydrocarbon mixtures. scielo.br The use of n-butanol is considered suitable for extracting natural products and can be used to recover butanol from aqueous fermentation broths through extraction with volatile hydrocarbons. researchgate.netcam.ac.uk

Diethyl Ether: As a common laboratory solvent, diethyl ether is frequently used for liquid-liquid extraction due to its low polarity and limited solubility in water. echemi.comchemeurope.comwikipedia.org It is effective in extracting a broad range of organic compounds, including non-polar lipids and hydrocarbons. aafco.orgechemi.com Diethyl ether has been successfully applied to extract volatile compounds and alcohols from various samples, providing clean chromatograms for subsequent analysis. science.gov

Petroleum Ether: This is a highly effective non-polar solvent for extracting long-chain alkanes and other lipids. researchgate.net It is a mixture of volatile hydrocarbons, such as pentane (B18724) and hexane. aafco.org Petroleum ether has been used to extract alkanes from plant materials and oil shale sludge. ijper.orgkirj.ee Its high volatility facilitates easy removal from the extract post-extraction. echemi.com

Table 2: Comparison of Solvents for Alkane Extraction

| Solvent | Polarity | Key Applications | Advantages | Limitations |

|---|---|---|---|---|

| n-Butanol | Intermediate | Soil contaminants, natural products | Effective for mild extraction, predicts bioavailability researchgate.net | Higher boiling point than other solvents |

| Diethyl Ether | Low | Liquid-liquid extraction, general organics | Good solvent for non-polar compounds, volatile echemi.comchemeurope.com | Highly flammable, can form explosive peroxides |

| Petroleum Ether | Non-polar | Long-chain alkanes, waxes, lipids | Excellent for non-polar compounds, highly volatile researchgate.net | Highly flammable, composition can vary |

Solid Phase Extraction (SPE) for Environmental and Biological Matrices

Solid Phase Extraction (SPE) is a sample preparation technique used for the purification and concentration of analytes from complex mixtures. academicjournals.org It has become a preferred method for isolating hydrocarbons from environmental samples like soil and water due to its efficiency, selectivity, and reduced solvent consumption compared to traditional liquid-liquid extraction. academicjournals.orgrestek.com

The general SPE procedure involves passing a liquid sample containing the analyte through a cartridge containing a solid adsorbent (the stationary phase). For alkane analysis, silica (B1680970) gel is a commonly used stationary phase. restek.com The non-polar alkanes are retained on the sorbent while more polar impurities pass through. The retained alkanes are then eluted with a small volume of a non-polar organic solvent. This process effectively separates aliphatic hydrocarbons from more polar aromatic compounds and other matrix components. restek.comanaliticaweb.com.br SPE methods have been validated for the analysis of extractable petroleum hydrocarbons (EPH), which include aliphatic ranges such as C19-C36, where Docosane, 9-butyl- would be found. restek.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive SPE, has also been successfully adapted for extracting hydrocarbons like polycyclic aromatic hydrocarbons (PAHs) from soil. thermofisher.com

Vapor Phase Sampling and Headspace Analysis

Vapor phase sampling techniques are suitable for volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs). epa.gov Docosane, 9-butyl-, a C26 hydrocarbon, is classified as an SVOC, meaning it has a tendency to be distributed between the gas and condensed phases. epa.govresearchgate.net

Headspace analysis is a common method for determining volatile compounds in aqueous or solid samples. mdpi.com In static headspace analysis, a sample is sealed in a vial and allowed to equilibrate at a specific temperature, after which a portion of the vapor (headspace) is collected and injected into a gas chromatograph (GC). nih.gov For less volatile compounds like SVOCs, dynamic headspace analysis (also known as purge-and-trap) can be used to achieve lower detection limits. mdpi.com This involves passing an inert gas through the sample to purge the SVOCs, which are then trapped on an adsorbent before being thermally desorbed for GC analysis.

Other vapor phase sampling methods include passive sampling techniques, which can measure the gas-phase concentration of SVOCs adjacent to a material's surface. nih.gov For atmospheric analysis, SVOCs can be collected using samplers that separate the gas and particulate phases, often using denuders coated with an adsorbent like XAD resin. urgcorp.comosti.gov These methods are crucial for understanding the transport and fate of SVOCs in the environment.

Quantitative Analytical Method Development and Validation

Following extraction and pre-concentration, the quantitative analysis of Docosane, 9-butyl- is typically performed using gas chromatography (GC) coupled with a detector, most commonly a flame ionization detector (FID) or a mass spectrometer (MS). gov.scotnih.gov The development and validation of these analytical methods are essential to ensure the accuracy, reliability, and reproducibility of the results.

A validated GC-MS method for quantifying n-alkanes (from C10 to C35) and isoprenoids in fish tissue has been established. gov.scot Such methods involve reflux saponification and liquid-liquid extraction, followed by cleanup and fractionation to isolate the aliphatic fraction. gov.scot The validation of an analytical procedure for petroleum hydrocarbons in marine sediment demonstrated the ability to measure n-alkanes in the C16-C32 range with precision better than 15% and detection limits as low as 30 ng/g. scielo.br

Method validation involves assessing several key parameters to demonstrate that the method is suitable for its intended purpose. These parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability). nih.govresearchgate.net

Linearity: Establishes the concentration range over which the instrument's response is proportional to the analyte concentration. This is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, often greater than 0.99. nih.gov

LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govresearchgate.net

Accuracy: Often determined through recovery studies, where a sample is spiked with a known amount of the analyte. The percentage of the spiked amount recovered indicates the method's accuracy. Recoveries are typically expected to be within a range of 80-120%. nih.gov

Precision: Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov For trace analysis, RSD values below 15-20% are often considered acceptable. scielo.br

Internal standards, such as deuterated alkanes or other non-naturally occurring hydrocarbons like squalane, are crucial for accurate quantification in GC-based methods. gov.scot They compensate for variations in sample preparation and injection volume.

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Proportionality of signal to concentration | > 0.99 nih.gov |

| Accuracy (% Recovery) | Closeness of measured value to true value | 80 - 120% |

| Precision (% RSD) | Agreement among replicate measurements | < 15-20% scielo.br |

| Limit of Detection (LOD) | Lowest detectable concentration | Signal-to-Noise Ratio > 3 |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration | Signal-to-Noise Ratio > 10; < 20% RSD researchgate.net |

Computational Chemistry and Molecular Modeling of Docosane, 9 Butyl

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic molecular properties of Docosane (B166348), 9-butyl-. These methods, grounded in the principles of quantum mechanics, offer a detailed perspective on the molecule's behavior.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic properties of molecules. rsdjournal.org DFT calculations are instrumental in understanding the nuances of branched alkanes, which are known to be more thermodynamically stable than their linear counterparts. nih.gov This stability is attributed to a combination of electrostatic and correlation effects. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For alkane systems, including branched structures like Docosane, 9-butyl-, it is crucial to select functionals that can adequately describe electron correlation effects, which are significant in these molecules. nih.gov Functionals such as M06-2X have been shown to be effective in partitioning the total DFT energy into steric, electrostatic, and quantum energy terms, providing a deeper understanding of the physical differences between linear and branched alkanes. nih.gov

The choice of basis set is also a critical factor. Larger basis sets, such as those of triple-zeta quality, generally provide more accurate results. youtube.com The inclusion of polarization and diffuse functions in the basis set is often recommended to allow for a more flexible description of the electron density, which is particularly important in accurately modeling the subtle electronic effects in large alkanes. youtube.com

Table 1: Recommended Functionals and Basis Sets for Alkane Systems

| Functional | Basis Set Recommendation | Key Considerations |

| M06-2X | Triple-zeta (e.g., 6-311G, cc-pVTZ) | Good for non-covalent interactions and thermochemistry. nih.gov |

| B3LYP | Triple-zeta (e.g., 6-311G, cc-pVTZ) | A widely used hybrid functional with a good balance of accuracy and computational cost. researchgate.netchemrxiv.org |

| PBE0 | Triple-zeta (e.g., 6-311G, cc-pVTZ) | A parameter-free hybrid functional. |

| B2PLYP-D3 | Triple-zeta (e.g., 6-311G, cc-pVTZ) | A double-hybrid functional with empirical dispersion correction, suitable for accurate energy calculations. chemrxiv.org |

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Electronegativity (χ) : A measure of the ability of an atom or molecule to attract electrons.

Chemical Hardness (η) : A measure of the resistance to charge transfer.

Polarizability (α) : The ease with which the electron cloud of a molecule can be distorted by an external electric field.

These descriptors can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Conceptual Electronic Descriptors for Docosane, 9-butyl-

| Electronic Descriptor | Conceptual Definition |

| Chemical Potential (μ) | The escaping tendency of electrons. |

| Electronegativity (χ) | The ability to attract electrons. |

| Chemical Hardness (η) | The resistance to deformation of the electron cloud. |

| Polarizability (α) | The measure of the response of the electron cloud to an external electric field. |

Branched alkanes like Docosane, 9-butyl- can exist in a vast number of different spatial arrangements, or conformations, due to the rotation around their numerous carbon-carbon single bonds. maricopa.edu Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. ijcsit.com

The relative energies of different conformers are influenced by several factors, including:

Torsional Strain : Arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations are generally more stable than eclipsed conformations. libretexts.org

Steric Strain : Occurs when bulky groups are forced into close proximity, leading to repulsive interactions. maricopa.edu

Computational methods such as the steepest descent algorithm can be used to perform energy minimization, which systematically alters the geometry of the molecule to find a structure with the lowest possible energy, corresponding to a stable conformation. ijcsit.com For a molecule as large and flexible as Docosane, 9-butyl-, identifying the global energy minimum is a significant computational challenge, and there are likely many low-energy conformers that are close in stability.

Density Functional Theory (DFT) Applications for Molecular Properties

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase (liquids and solids) by simulating the motion of atoms and molecules over time. researchgate.net These simulations provide a dynamic picture of molecular behavior and can be used to investigate a wide range of properties, including intermolecular interactions.

The interactions between Docosane, 9-butyl- and other molecules, such as asphaltenes, are of significant interest, particularly in the context of petroleum chemistry. Asphaltenes are complex aromatic molecules found in crude oil that have a tendency to aggregate, which can cause problems during oil production and processing. researchgate.net Alkanes like Docosane, 9-butyl- can act as solvents for asphaltenes, and understanding their interactions is crucial for predicting and controlling asphaltene behavior.

MD simulations can be used to study the interactions between asphaltene and alkane molecules. A key tool for analyzing these interactions is the radial distribution function (RDF) , g(r). The RDF describes the probability of finding a particle at a certain distance from a reference particle. acs.orgresearchgate.net By calculating the RDF for asphaltene-alkane pairs, it is possible to determine the preferred distances and orientations of these molecules relative to each other.

For instance, a peak in the RDF at a short distance would indicate a strong interaction and a high probability of finding the two types of molecules close to each other. In the context of asphaltene-alkane interactions, MD simulations have shown that π-π stacking interactions between the aromatic cores of asphaltene molecules are a major driving force for aggregation. nih.gov The presence of alkanes can influence these interactions by solvating the asphaltene molecules and potentially disrupting their aggregation. The aliphatic side chains of asphaltene molecules also play a role in their interaction with alkanes.

Simulation of Phase Behavior and Transport Phenomena

Molecular dynamics (MD) simulations are a powerful tool for investigating the phase behavior and transport properties of hydrocarbons like Docosane, 9-butyl-. researchgate.net These simulations model the interactions between atoms and molecules over time, allowing for the prediction of macroscopic properties from first principles.

Research on long-chain alkanes has demonstrated that branching significantly influences their physical properties. Unlike their linear counterparts, the presence of a butyl group on the docosane chain introduces steric hindrance, which disrupts the efficiency of molecular packing. This disruption is computationally predicted to lower the melting point and alter the characteristics of phase transitions compared to linear n-hexacosane (C26H54).

MD simulations can be employed to calculate key transport phenomena, such as viscosity and diffusion coefficients. For branched alkanes, simulations have shown that the molecular structure has a pronounced effect on these properties. researchgate.net The diffusion coefficient, a measure of a molecule's translational mobility, is particularly sensitive to molecular shape and the degree of branching.

Table 1: Illustrative Comparison of Simulated Transport Properties for Linear vs. Branched Alkanes

| Property | Linear Alkane (e.g., n-Tetracosane) | Branched Alkane (e.g., Squalane) | Expected Trend for Docosane, 9-butyl- |

|---|---|---|---|

| Self-Diffusion Coefficient | Lower | Higher (at equivalent mass) | Higher than n-hexacosane |

| Viscosity | Higher | Lower (at equivalent mass) | Lower than n-hexacosane |

| Rotational Correlation Time | Longer | Shorter | Shorter than n-hexacosane |

In Silico Prediction of Chemical Behavior and Properties

Computational methods offer predictive insights into the chemical behavior of molecules, which is particularly valuable for assessing the reactivity and environmental impact of compounds like Docosane, 9-butyl-.

The atmospheric oxidation of volatile organic compounds (VOCs) is a critical area of environmental chemistry. copernicus.org Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, are used to estimate the reaction rate constants of hydrocarbons with atmospheric oxidants like the hydroxyl radical (•OH). mdpi.com

For a large alkane such as Docosane, 9-butyl-, the reaction with •OH proceeds via hydrogen abstraction. The rate of this reaction depends on the type of C-H bond (primary, secondary, or tertiary). The tertiary C-H bond at the 9-position (the branching point) is weaker and more susceptible to abstraction than the primary and secondary C-H bonds in the molecule.

Modern predictive models can utilize machine learning architectures, such as message passing neural networks (MPNN), to predict reaction rate constants with high accuracy. copernicus.org These models learn from large datasets of known reactions and can generalize to new molecules. To predict the oxidation rate constant for Docosane, 9-butyl-, such a model would take the molecule's structure as an input and compute a predicted rate based on the learned chemical environment of each atom.

Table 2: Input Descriptors for a Predictive Oxidation Model

| Descriptor Type | Example for Docosane, 9-butyl- | Relevance |

|---|---|---|

| Structural | Molecular Weight: 366.7 g/mol | Correlates with size and potential reaction sites. |

| Number of tertiary C-H bonds: 1 | Identifies the most reactive site for H-abstraction. | |

| Topological | Branching Index | Quantifies the degree of branching, affecting steric accessibility. |

| Quantum Chemical | C-H Bond Dissociation Energies | Directly relates to the reactivity of specific hydrogen atoms. |

Predicting the environmental fate of a chemical involves assessing its persistence, potential for bioaccumulation, and biodegradability. nih.gov Computational tools play a crucial role in making these assessments for data-poor compounds. nih.gov

In silico models, such as the BiodegPred platform, use machine learning algorithms (e.g., support vector machines) trained on extensive databases of experimentally determined biodegradability data. nih.gov These tools analyze the chemical structure of a query molecule, like Docosane, 9-butyl-, to predict its likelihood of being biodegraded. The model identifies substructures that are known to be either readily biodegradable or persistent in the environment. The presence of the long alkyl chains in Docosane, 9-butyl- would be a key feature analyzed by such a predictor.

Other computational approaches for environmental fate prediction include models that estimate key physicochemical properties that govern a chemical's distribution in the environment. researchgate.net

Table 3: Predicted Environmental Fate Parameters

| Parameter | Predicted Value/Class | Significance |

|---|---|---|

| Biodegradability | Predicted to be slowly biodegradable | Long-chain branched alkanes are generally less susceptible to rapid microbial degradation than smaller or linear alkanes. |

| LogKow (Octanol-Water Partition Coefficient) | High (estimated > 8) | Indicates a strong tendency to partition into organic matter and fatty tissues, suggesting a potential for bioaccumulation. |

| Persistence | Moderate to High | Due to its low water solubility and expected slow biodegradation rate. |

These predictions are based on the general behavior of long-chain branched alkanes and the application of predictive software.

Structure-Property Relationship Studies Using Computational Tools

Computational tools are essential for elucidating the relationship between the molecular structure of Docosane, 9-butyl- and its macroscopic properties. By systematically modifying the structure in silico (e.g., changing the branch point or length of the side chain) and calculating the resulting properties, a clear understanding of structure-property relationships can be established.

The key structural feature of Docosane, 9-butyl- is the C4 branch on the C22 backbone. Computational studies allow for a direct comparison with its linear isomer, n-hexacosane, revealing the following structure-property insights:

Packing and Density: The butyl branch disrupts the ordered, crystalline packing that is possible for linear alkanes. Molecular modeling can visualize these packing differences and quantify the resulting lower density of the branched isomer in its solid state.

Thermodynamic Properties: By calculating properties such as the heat of formation and Gibbs free energy, computational models can explain the thermodynamic stability of the molecule. The branching in Docosane, 9-butyl- is expected to slightly decrease its boiling point compared to n-hexacosane due to reduced surface area and weaker van der Waals forces between molecules.

Reactivity: As noted previously, quantum chemistry calculations can determine the bond dissociation energies for all C-H bonds in the molecule. These calculations would confirm that the tertiary hydrogen at the 9-position is the most likely site for radical attack, making this position a key determinant of the molecule's chemical reactivity and initial degradation products.

Through these computational approaches, a comprehensive profile of Docosane, 9-butyl- can be developed, providing valuable data for chemical engineering applications, environmental risk assessment, and fundamental materials science.

Table of Mentioned Compounds

| Compound Name |

|---|

| Docosane, 9-butyl- |

| n-Docosane |

| n-Hexacosane |

| n-Tetracosane |

| Squalane |

| 10-n-hexylnonadecane |

Environmental Occurrence, Distribution, and Fate of Docosane, 9 Butyl

Environmental Presence and Identification in Contaminant Profiles

The detection of Docosane (B166348), 9-butyl- in environmental samples is often linked to sites with a history of industrial activity or contamination. Analytical studies have confirmed its presence in residues and complex hydrocarbon mixtures.

Docosane, 9-butyl- has been identified as a contaminant in soils and sediments at industrial sites, indicating its release into the environment through industrial processes or waste disposal.

Bhopal, India: A report by Greenpeace Research Laboratories on the environmental legacy of the Union Carbide pesticide plant in Bhopal listed Docosane, 9-butyl- as one of the organic compounds identified in the area. guidechem.comresearchgate.net This finding suggests its potential origin from chemical manufacturing processes or as a component of waste materials.

New York State Site: A remedial investigation report for a site in New York State, under the authority of the Department of Environmental Conservation, documented the presence of Docosane, 9-butyl- in a soil sample. mdpi.com

United Heckathorn Superfund Site: An ecological risk assessment of marine sediments at the United Heckathorn Superfund site, a former pesticide manufacturing facility in Richmond, California, also listed Docosane, 9-butyl- among the compounds detected. ices.dk The presence of this compound in marine sediments points to its persistence and accumulation in aquatic environments following industrial discharge.

Table 1: Detection of Docosane, 9-butyl- in Industrial Effluents and Residues

| Site of Detection | Sample Matrix | Reference |

|---|---|---|

| Former Union Carbide Plant, Bhopal | Environmental Samples | Greenpeace Research Laboratories guidechem.comresearchgate.net |

| New York State Remedial Site | Soil | NY.gov Remedial Investigation Report mdpi.com |

| United Heckathorn Superfund Site | Marine Sediment | U.S. EPA ices.dk |

Beyond specific industrial sites, Docosane, 9-butyl- has been characterized as a component of complex hydrocarbon mixtures, such as those found in biofuels.

Biofuel Composition: Research comparing biofuel products from empty fruit bunches and palm kernel shells through pyrolysis has identified Docosane, 9-butyl- as a constituent of the resulting bio-oil from palm kernel shells. Its presence in a list of compounds from a hydrotreating reactor in biofuel and biorefining processes has also been noted. This indicates that the compound can be formed or present in hydrocarbon mixtures derived from biomass conversion processes.

Table 2: Characterization of Docosane, 9-butyl- in Hydrocarbon Mixtures

| Mixture Type | Source/Process | Finding | Reference |

|---|---|---|---|

| Bio-oil | Pyrolysis of Palm Kernel Shell | Identified as a component with 2.26% relative area. | ResearchGate |

| Biofuel Stream | Hydrotreating Reactor | Listed as a component in the hydrocarbon fraction. | EBIN.PUB |

Environmental Partitioning and Transport Dynamics

The environmental fate of Docosane, 9-butyl- is governed by its physicochemical properties. As a large, non-polar hydrocarbon, its movement and distribution in the environment are dictated by processes such as sorption, volatilization, and atmospheric deposition.

Due to its high molecular weight and hydrophobic nature, Docosane, 9-butyl- is expected to have a high affinity for organic carbon in soil and sediment. This leads to strong sorption, limiting its mobility in aqueous environments. The detection of Docosane, 9-butyl- in marine sediments at the United Heckathorn Superfund site provides empirical evidence of its tendency to partition from the water column and accumulate in sediments. ices.dk Long-chain alkanes, in general, exhibit high soil organic carbon-water (B12546825) partitioning coefficients (Koc), indicating that they will be strongly sorbed to soil and sediment and are not expected to be mobile in these media.

The potential for a chemical to volatilize from water is described by its Henry's Law constant, while volatilization from soil is related to its vapor pressure. For large, branched alkanes like Docosane, 9-butyl-, the vapor pressure is expected to be very low. Consequently, volatilization from dry soil surfaces is not considered a significant environmental fate process. Similarly, the Henry's Law constant is predicted to be low, suggesting that volatilization from water surfaces would be slow. Furthermore, the strong sorption of Docosane, 9-butyl- to suspended solids and sediment in the water column would further attenuate any potential for volatilization.

Significant long-range atmospheric transport of Docosane, 9-butyl- is unlikely due to its low volatility. However, if released into the atmosphere, it would likely be associated with particulate matter. The atmospheric fate of such particle-bound high-molecular-weight alkanes is primarily governed by deposition processes. Studies on the atmospheric deposition of C26 alkanes indicate that they can be removed from the atmosphere through both wet and dry deposition. Therefore, any atmospheric presence of Docosane, 9-butyl- would likely result in its deposition onto soil and water surfaces relatively near its source of emission.

The environmental behavior of Docosane, 9-butyl- (C26H54) is governed by its physicochemical properties, primarily its low water solubility and high affinity for organic matter. As a large, branched-chain alkane, its distribution and ultimate fate are subjects of complex biogeochemical processes.

Biogeochemical Cycling and Degradation Pathways

The transformation and breakdown of complex hydrocarbons like Docosane, 9-butyl- in the environment are predominantly driven by microbial activity. Branched alkanes are known to be more resistant to biodegradation than their linear counterparts. nih.gov

A variety of microorganisms have demonstrated the ability to degrade long-chain and branched alkanes, utilizing them as carbon and energy sources. nih.gov Bacteria, in particular, are the primary agents responsible for the degradation of petroleum hydrocarbons in diverse environments. nih.gov

The process of microbial degradation is initiated by the enzymatic activation and oxidation of the hydrocarbon. nih.gov The first step in aerobic catabolism involves the introduction of molecular oxygen, a reaction catalyzed by oxygenase enzymes. nih.gov Several enzyme systems are known to be involved in the degradation of alkanes of different chain lengths. nih.gov

Research has identified specific bacterial strains capable of metabolizing these challenging compounds. For instance, Arthrobacter nicotianae KCC B35 has been shown to utilize long-chain n-alkanes such as n-octacosane (C28) and n-nonacosane (C29). nlc-bnc.ca This suggests a metabolic capability that could potentially extend to other large alkanes like the C26 structure of 9-butyldocosane. Other bacteria, such as Rhodococcus sp., have also been found to degrade a wide range of n-alkanes (C12 to C37) and even highly branched structures. nlc-bnc.ca The ability of certain microbes to metabolize these compounds is a critical component of their natural attenuation in contaminated environments. walshmedicalmedia.com

Table 1: Microbial Species Involved in Branched and Long-Chain Alkane Degradation

| Microbial Species | Alkane Substrates | Reference(s) |

|---|---|---|

| Arthrobacter nicotianae KCC B35 | Long-chain alkanes (C16+), including n-octacosane and n-nonacosane | nlc-bnc.cawalshmedicalmedia.com |

| Rhodococcus sp. (ISOl) | n-Alkanes (C12-C37), highly branched hydrocarbons | nlc-bnc.ca |

| Mycobacterium sp. | Branched alkanes (e.g., squalane) | walshmedicalmedia.com |

The transformation of alkanes in the environment occurs through two primary routes: oxidative pathways in the presence of oxygen (aerobic conditions) and reductive or anaerobic pathways in its absence.

Oxidative Transformation: Under aerobic conditions, the most common degradation mechanism is oxidation. numberanalytics.com This process typically begins with the terminal or sub-terminal hydroxylation of the alkane chain. eolss.net Enzymes such as monooxygenases (e.g., AlkB, CYP153) or dioxygenases introduce an oxygen atom, converting the alkane into an alcohol. nih.govnih.gov This initial product is then further oxidized to an aldehyde and subsequently to a carboxylic acid. eolss.net The resulting fatty acid can then enter the β-oxidation pathway, where it is progressively broken down to yield acetate (B1210297) or propionate, which can be assimilated into central metabolism. eolss.net

Table 2: Key Enzyme Families in Aerobic Alkane Degradation

| Enzyme Family | Typical Substrate Chain Length | Reference(s) |

|---|---|---|

| Alkane monooxygenase (AlkB) | C5-C16 | nih.gov |

| Cytochrome P450 (CYP153) | C5-C24 | oup.com |

| Flavin-binding monooxygenase (AlmA) | >C18 (Long-chain alkanes) | nih.govoup.com |

Reductive and Anaerobic Transformation: In anoxic environments, such as deep sediments or groundwater, anaerobic degradation becomes the relevant pathway. eolss.net While slower and less common than aerobic oxidation, it is a significant process in the global carbon cycle. acs.org One documented mechanism for anaerobic alkane activation is the addition of the hydrocarbon to a fumarate (B1241708) molecule, a reaction observed in some sulfate-reducing and denitrifying bacteria. nih.gov Another proposed pathway, identified in the sulfate-reducing bacterium strain Hxd3, involves subterminal carboxylation of the alkane at the C-3 position, followed by the elimination of the two adjacent terminal carbon atoms. nih.gov These anaerobic transformations are critical for the cycling of hydrocarbons in oxygen-depleted zones. acs.org

Computational Modeling of Environmental Fate Parameters

Computational models are essential tools for estimating the environmental behavior of chemicals for which limited experimental data exist. These models predict how a substance will partition between air, water, soil, and biota.

The Henry's Law constant (HLC) quantifies the tendency of a chemical to partition between air and water, providing a measure of its potential volatility from aqueous systems. For Docosane, 9-butyl-, a specific experimental HLC is not available. However, an estimated value can be derived from data for the parent compound, n-docosane. A comprehensive database of HLCs reports a calculated value of 5.4 x 10⁻⁸ atm·m³/mol for n-docosane. copernicus.org This very low value suggests that n-docosane, and by extension branched isomers like 9-butyldocosane, has a negligible tendency to volatilize from water. This is consistent with its very low vapor pressure and high molecular weight. nih.gov

Predicted Environmental Concentrations (PEC) are estimations of the concentration of a chemical expected in various environmental compartments (water, soil, air, sediment) resulting from its use and release. concawe.eu The calculation of PEC involves complex modeling that considers the chemical's properties, use patterns, release rates, and the characteristics of the receiving environment. concawe.eu

For large, branched alkanes like Docosane, 9-butyl-, release to the aquatic environment is often considered negligible for many use patterns. industrialchemicals.gov.au If released, its high lipophilicity (fat-loving nature) and low water solubility would cause it to partition strongly from water into organic-rich compartments like soil, sludge, and sediment. concawe.eu Tools like the PetroRisk model use multimedia partitioning models such as SimpleTreat (for wastewater treatment plants) and SimpleBox (for regional environments) to estimate the fate and derive PEC values for individual hydrocarbon constituents. concawe.eu

PBM assessments evaluate key environmental hazard characteristics of a chemical.

Persistence (P): Persistence refers to the length of time a chemical remains in the environment before being broken down. Long-chain and branched alkanes are generally more resistant to degradation than their short-chain, linear counterparts. nih.gov The complex, branched structure of Docosane, 9-butyl- suggests it is likely to be persistent in the environment, with slow biodegradation rates.

Bioaccumulation (B): Bioaccumulation is the buildup of a chemical in an organism's tissues to concentrations higher than in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). For Docosane, 9-butyl-, the computed XLogP3 (a method for estimating Log Kow) is 12.8, indicating it is extremely hydrophobic. nih.gov This very high value suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms.

Mobility (M): Mobility describes the potential for a chemical to move through environmental compartments. Chemicals with very high Log Kow values and low water solubility, such as Docosane, 9-butyl-, exhibit very low mobility in soil and aquatic systems. researchgate.net They tend to adsorb strongly to soil organic carbon and sediment, limiting their movement and transport in the environment. researchgate.net

Table 3: Estimated Environmental Fate Parameters for Docosane, 9-butyl-

| Property | Value / Assessment | Source(s) |

|---|---|---|

| IUPAC Name | 9-Butyldocosane | nih.govnist.gov |

| CAS Number | 55282-14-9 | nih.govnist.gov |

| Molecular Formula | C₂₆H₅₄ | nih.govnist.gov |

| Henry's Law Constant | Estimated as low based on n-docosane (5.4 x 10⁻⁸ atm·m³/mol) | copernicus.org |

| Log Kow (XLogP3) | 12.8 (Computed) | nih.gov |

| Persistence | High (inferred from structure) | nih.gov |

| Bioaccumulation | High potential (based on high Log Kow) | nih.gov |

| Mobility | Low (inferred from high Log Kow and low water solubility) | researchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 9-Butyldocosane |

| Docosane, 9-butyl- |

| n-Docosane |

| n-Octacosane |

| n-Nonacosane |

| Squalane |

| Fumarate |

| Acetate |

| Propionate |

| Carbon Dioxide |

Future Research Directions and Unexplored Avenues for Docosane, 9 Butyl

Development of Novel and Green Synthetic Routes

The synthesis of long-chain branched alkanes like Docosane (B166348), 9-butyl- (C26H54) currently relies on classical organic chemistry methods which may not be optimal in terms of efficiency, atom economy, or environmental impact. Future research should prioritize the development of innovative and sustainable synthetic strategies.

One promising avenue is the use of zeolite-catalyzed hydroisomerization . This process transforms linear alkanes into branched isomers and is a key technology in producing sustainable fuels and lubricants. researchgate.netnih.gov Research could focus on designing specific zeolite catalysts with pore structures and active sites tailored to maximize the yield of 9-butyldocosane from linear C26 precursors or other suitable feedstocks. researchgate.net Another approach involves catalytic dewaxing, which is crucial for producing iso-alkanes with a high degree of branching from renewable sources. nih.gov

Furthermore, exploring biomimetic and green chemistry approaches could lead to more environmentally friendly syntheses. For instance, strategies using water as a solvent and non-toxic catalysts could significantly reduce the environmental footprint of production. preprints.org

Table 1: Potential Future Synthetic Strategies for Docosane, 9-butyl-

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Zeolite-Catalyzed Hydroisomerization | High efficiency for branching, potential use of renewable feedstocks. | Catalyst design for specific isomer production, optimization of reaction conditions (temperature, pressure). researchgate.net |

| Catalytic Dewaxing | Key for producing highly branched alkanes for fuels and lubricants. nih.gov | Development of novel bifunctional catalysts to maximize isomer yield and suppress cracking. researchgate.net |

| Green Chemistry Routes | Reduced environmental impact, use of non-hazardous solvents and catalysts. preprints.org | Exploration of water-based synthesis, use of biocatalysts or benign catalysts like ammonium (B1175870) chloride. preprints.org |

| Cross-Coupling Reactions | High modularity for creating specific branched structures. | Development of efficient catalysts for coupling long-chain alkyl halides with butyl-containing organometallic reagents. |

A related compound, 1-Bromo-2-butyldocosane, has been synthesized, suggesting that functionalized precursors could be a viable route for producing Docosane, 9-butyl- and its derivatives through subsequent dehalogenation or coupling reactions. semanticscholar.org

In-Depth Mechanistic Studies of Environmental Degradation Pathways

Understanding the environmental fate of Docosane, 9-butyl- is crucial. Branched alkanes are known to be more resistant to biodegradation than their linear counterparts, potentially leading to greater persistence in the environment. uni-greifswald.de

Future research should focus on detailed mechanistic studies of its degradation through various pathways:

Biodegradation: While some microorganisms can degrade branched alkanes, the process is often slower. uni-greifswald.de Studies on C17-C18 branched alkanes show that metabolism can occur via side-chain oxidation to form alcohol and carboxylic acid derivatives, which are then excreted. europa.eu Research is needed to identify specific microbial consortia capable of degrading 9-butyldocosane and to elucidate the enzymatic pathways involved. The initial step in the anaerobic degradation of alkanes is often an addition to fumarate (B1241708), a mechanism that should be investigated for this compound. nih.gov

Photodegradation: The effect of UV radiation on the breakdown of long-chain alkanes, especially in aquatic environments, is an area requiring further study. ntnu.no

Chemical Degradation: The stability of the molecule to hydrolysis and oxidation under various environmental conditions (pH, temperature, presence of radicals) needs to be systematically evaluated. ntnu.no

These studies will help in assessing the environmental persistence and potential for bioaccumulation of Docosane, 9-butyl-.

Integration of Multi-Disciplinary Approaches for Comprehensive Understanding

A holistic understanding of Docosane, 9-butyl- can be achieved by integrating computational modeling with advanced experimental techniques. acs.org

Computational Studies:

Molecular Dynamics (MD) Simulations: MD can be used to predict thermophysical properties like density, viscosity, and surface tension at various temperatures, complementing experimental data. acs.org Force fields like L-OPLS have been used to model long-chain alkanes and could be refined for better accuracy with 9-butyldocosane. acs.org

Monte Carlo Simulations: These simulations can predict equilibrium properties such as vapor pressure and vaporization enthalpies, providing a deeper understanding of its phase behavior. researchgate.net

Quantum Chemistry (DFT): Density Functional Theory can be used to calculate properties like the HOMO-LUMO energy gap, which relates to the chemical reactivity and stability of the molecule and its potential analogues. researchgate.net

Experimental Integration: Combining these computational approaches with experimental data from techniques like surface light scattering will provide a robust characterization of the compound's behavior. acs.org This integrated approach is essential for understanding structure-property relationships and for the predictive design of new materials. nih.gov

Advanced Spectroscopic Characterization Beyond Current Capabilities

While standard spectral data including GC-MS, IR, and 13C NMR for Docosane, 9-butyl- are available, advanced spectroscopic techniques can offer unprecedented detail about its structure and dynamics. nih.govspectrabase.com

Table 2: Advanced Spectroscopic Techniques for Future Research

| Technique | Potential Information Gained |

|---|---|

| Comprehensive 2D Gas Chromatography (GCxGC) | Enhanced separation and resolution of isomers and impurities from complex mixtures. numberanalytics.comnumberanalytics.com |

| Fourier Transform Ion Cyclotron Resonance MS (FT-ICR MS) | Ultra-high mass resolution for unambiguous molecular formula determination of the parent compound and its degradation products. ijsrm.netsemanticscholar.org |

| Advanced NMR Spectroscopy (e.g., 2D NMR) | Detailed structural elucidation, including confirmation of branching position and stereochemistry if applicable. ijsrm.net |

| Raman Spectroscopy | Information on conformational structure and vibrational modes, useful for studying phase transitions. researchgate.net |

These advanced methods can move beyond simple identification to provide a detailed characterization of isomeric purity, conformational preferences, and interactions with other molecules, which is critical for both fundamental understanding and quality control in potential applications. ijsrm.net

Predictive Design of Docosane, 9-butyl- Analogues for Specific Applications

The structure of Docosane, 9-butyl- suggests its potential use in various applications, which can be expanded through the predictive design of analogues. Structure-activity relationship (SAR) studies will be key to this effort.

Potential Application Areas:

Phase Change Materials (PCMs): The related linear alkane, n-docosane, is used in thermal energy storage. researchgate.netresearchgate.net The branching in 9-butyldocosane will alter the melting point and phase transition behavior. By systematically modifying the chain length and branch point, analogues could be designed with specific melting points for targeted thermal management applications. researchgate.net

Advanced Solvents: A patent has cited 9-butyldocosane as a potential hydrocarbon solvent. google.com Its high boiling point and non-polar nature make it suitable for specific chemical processes. Analogues could be designed to optimize solvent properties like viscosity and solute compatibility for applications such as organic solvent nanofiltration. acs.org

Lubricants: Branched alkanes are preferred components for high-performance lubricants due to their favorable viscosity and thermal stability. nih.gov Designing analogues with different branching patterns could lead to novel lubricant formulations for specialized industrial conditions.

Computational tools, such as linear regression models that predict thermochemical properties, can enable the high-throughput screening of virtual analogues to identify promising candidates for synthesis and testing. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity 9-butyl-docosane, and how can reaction conditions be systematically evaluated?

- Methodological Answer : Use factorial design experiments to test variables such as catalyst type, temperature, and solvent polarity. Pre-test and post-test analyses (e.g., GC-MS purity checks) can quantify yield and purity . Compare results against established alkane synthesis protocols, ensuring reproducibility through triplicate trials.

Q. Which characterization techniques are most effective for verifying the structural integrity of 9-butyl-docosane?

- Methodological Answer : Combine NMR (¹H and ¹³C) for functional group analysis, FT-IR for bond vibration profiling, and mass spectrometry for molecular weight confirmation. Cross-validate results with computational simulations (e.g., DFT for spectral predictions) to resolve ambiguities .

Q. How can thermodynamic properties (e.g., melting point, solubility) of 9-butyl-docosane be reliably measured under varying experimental conditions?

- Methodological Answer : Employ differential scanning calorimetry (DSC) for phase transitions and cloud-point titration for solubility. Control environmental factors (humidity, pressure) and document deviations. Use statistical tools (e.g., ANOVA) to assess significance of observed variations .

Advanced Research Questions

Q. How do contradictions in reported solubility data for 9-butyl-docosane in polar solvents arise, and what methodologies resolve these discrepancies?

- Methodological Answer : Conduct meta-analysis of existing literature to identify methodological inconsistencies (e.g., solvent purity, temperature calibration). Replicate experiments using standardized protocols and advanced error-analysis techniques (e.g., Monte Carlo simulations for uncertainty quantification) .

Q. What computational models best predict the intermolecular interactions of 9-butyl-docosane in polymer matrices, and how can experimental data validate these models?

- Methodological Answer : Apply molecular dynamics (MD) simulations with force fields optimized for branched alkanes. Validate via small-angle X-ray scattering (SAXS) to compare simulated and observed aggregation behavior. Iteratively refine models using Bayesian inference .

Q. How can interdisciplinary frameworks (e.g., materials science and organic chemistry) address gaps in understanding 9-butyl-docosane’s role in surfactant applications?

- Methodological Answer : Design collaborative studies integrating surface tension measurements (Wilhelmy plate method) with molecular-level adsorption studies (QCM-D). Use theory-driven hypotheses (e.g., packing parameter models) to guide experimental design .

Q. What strategies mitigate biases in spectroscopic data interpretation for 9-butyl-docosane derivatives?

- Methodological Answer : Implement blinded analysis, where raw data are interpreted without prior knowledge of expected outcomes. Pair machine learning algorithms (e.g., PCA for spectral clustering) with expert validation to reduce subjective bias .

Data and Theoretical Frameworks

Q. How should researchers structure datasets for 9-butyl-docosane to ensure interoperability across studies?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include metadata such as synthetic conditions, instrument calibration logs, and environmental controls. Use platforms like Zenodo for open-access archiving .

Q. What theoretical frameworks underpin the study of 9-butyl-docosane’s kinetic stability in oxidative environments?

- Methodological Answer : Apply transition state theory (TST) to model degradation pathways. Validate via accelerated aging experiments with O₂ exposure, monitored by HPLC-UV. Correlate experimental activation energies with computational (DFT) predictions .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.